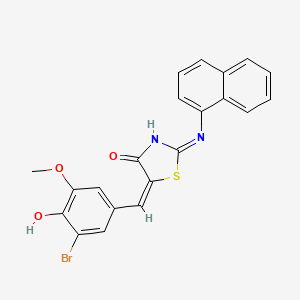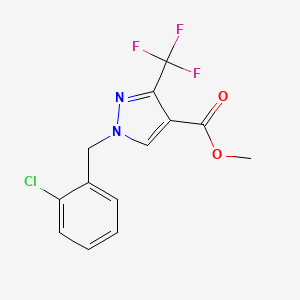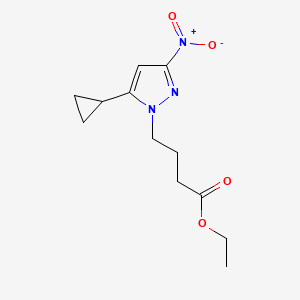
(2Z,5E)-5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-(naphthalen-1-ylimino)-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(E)-1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-2-(1-NAPHTHYLIMINO)-1,3-THIAZOLAN-4-ONE is a complex organic compound that belongs to the class of Schiff bases. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is characterized by the presence of a bromine atom, a hydroxyl group, and a methoxy group on the phenyl ring, along with a naphthyl group and a thiazolone ring structure.
Preparation Methods
The synthesis of 5-[(E)-1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-2-(1-NAPHTHYLIMINO)-1,3-THIAZOLAN-4-ONE can be achieved through a multi-step process involving the condensation of 5-bromo-3-methoxysalicylaldehyde with 4-aminoantipyrine . The reaction typically occurs under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The resulting Schiff base is then purified through recrystallization.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imine group can be reduced to form an amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiourea. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-[(E)-1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-2-(1-NAPHTHYLIMINO)-1,3-THIAZOLAN-4-ONE has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: It exhibits potential biological activities such as antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential therapeutic applications in treating various diseases.
Industry: It can be used in the synthesis of other complex organic compounds and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to bind to bacterial enzymes and inhibit their function. Similarly, its anticancer properties may result from its interaction with cellular proteins involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar compounds to 5-[(E)-1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-2-(1-NAPHTHYLIMINO)-1,3-THIAZOLAN-4-ONE include other Schiff bases derived from 5-bromo-3-methoxysalicylaldehyde These compounds share similar structural features but may differ in their specific substituents and biological activities
Properties
Molecular Formula |
C21H15BrN2O3S |
|---|---|
Molecular Weight |
455.3 g/mol |
IUPAC Name |
(5E)-5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-naphthalen-1-ylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H15BrN2O3S/c1-27-17-10-12(9-15(22)19(17)25)11-18-20(26)24-21(28-18)23-16-8-4-6-13-5-2-3-7-14(13)16/h2-11,25H,1H3,(H,23,24,26)/b18-11+ |
InChI Key |
UWJCTPGGTDSRCA-WOJGMQOQSA-N |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C/2\C(=O)NC(=NC3=CC=CC4=CC=CC=C43)S2)Br)O |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)NC(=NC3=CC=CC4=CC=CC=C43)S2)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3,5-dimethylphenoxy)-N'-[(Z)-(2-hydroxy-5-iodo-3-methylphenyl)methylidene]acetohydrazide](/img/structure/B10903052.png)
![ethyl 2-({[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B10903060.png)
![methyl 3-[(2,5-dichlorophenyl)carbamoyl]-1H-pyrazole-1-carboxylate](/img/structure/B10903061.png)
![2-[[(Z)-[1-(4-fluorophenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B10903064.png)
![1-methyl-N-(2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B10903078.png)

![methyl 1-{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}-1H-pyrazole-4-carboxylate](/img/structure/B10903081.png)
![(4Z)-2-(2-chloro-4,5-difluorophenyl)-4-{3-[(3-fluorobenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B10903088.png)
![N-[1-(2-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B10903110.png)
![3-(1H-benzimidazol-2-yl)-1,2,2-trimethyl-N'-[(E)-(1,3,5-trimethyl-1H-pyrazol-4-yl)methylidene]cyclopentanecarbohydrazide](/img/structure/B10903112.png)
![4-{[(E)-(4-methoxy-3-{[4-(propan-2-yl)phenoxy]methyl}phenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10903120.png)

![4-bromo-3-{(E)-[(3-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol](/img/structure/B10903134.png)

